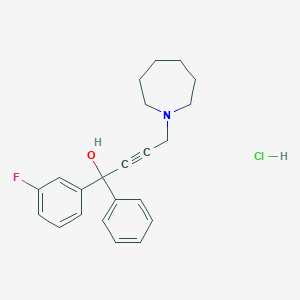
4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride
説明
4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride, also known as AZD-8931, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a key regulator of cell growth and survival.
作用機序
The mechanism of action of 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride involves the inhibition of EGFR, which is a transmembrane receptor that is overexpressed in many types of cancer. EGFR activation leads to the activation of downstream signaling pathways that promote cell growth, survival, and invasion. By inhibiting EGFR, 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride blocks these signaling pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride are primarily related to its inhibition of EGFR signaling. In preclinical models of cancer, 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride has been shown to inhibit tumor growth and proliferation, induce apoptosis (programmed cell death), and reduce angiogenesis (the formation of new blood vessels). In clinical trials, 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride has been shown to be well-tolerated and to have a favorable safety profile.
実験室実験の利点と制限
The advantages of using 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride in lab experiments include its potency and selectivity for EGFR, which allows for precise control of the target pathway. Additionally, 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride has been extensively studied in preclinical models of cancer, which provides a wealth of data and knowledge about its mechanism of action and potential therapeutic applications. The limitations of using 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride in lab experiments include the complexity and cost of the synthesis process, as well as the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the development and use of 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride in cancer treatment. One direction is to identify the optimal patient population for treatment, based on biomarkers and other clinical factors. Another direction is to explore combination therapies with other targeted agents or chemotherapy drugs. Additionally, there is a need for further research into the mechanism of action of 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride, particularly in understanding the downstream signaling pathways that are affected by EGFR inhibition. Finally, there is potential for the development of new analogs or derivatives of 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride that may have improved potency or selectivity for EGFR.
科学的研究の応用
4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and proliferation. It has also been evaluated in clinical trials for the treatment of various types of cancer, including breast, lung, and head and neck cancers. The scientific research application of 4-(1-azepanyl)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride is focused on understanding its mechanism of action and identifying the optimal patient population for treatment.
特性
IUPAC Name |
4-(azepan-1-yl)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO.ClH/c23-21-13-8-12-20(18-21)22(25,19-10-4-3-5-11-19)14-9-17-24-15-6-1-2-7-16-24;/h3-5,8,10-13,18,25H,1-2,6-7,15-17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFIXMWHHYJTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC(=CC=C3)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3977469.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)
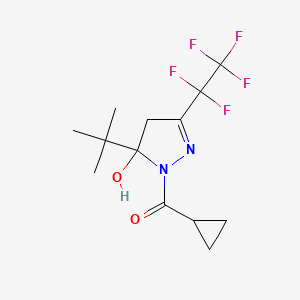

![8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3977490.png)
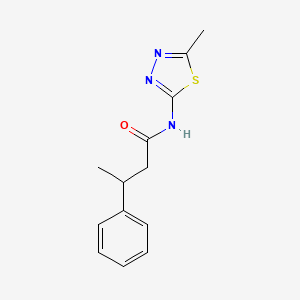
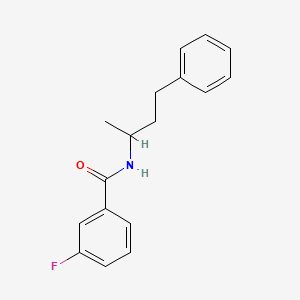
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3977516.png)
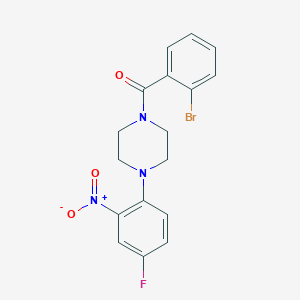
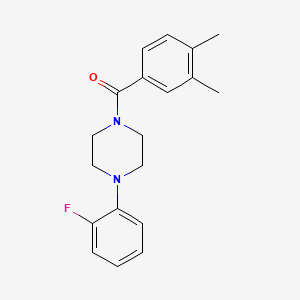
![N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977537.png)
![4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine](/img/structure/B3977539.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-phenylbutanamide](/img/structure/B3977550.png)